4-(1-Pyrrolidinoethyl)phenylboronic acid
Description
BenchChem offers high-quality 4-(1-Pyrrolidinoethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrrolidinoethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLHGKJEUGXKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868395-81-7 | |
| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic Acid
This guide provides a comprehensive, technically detailed framework for the synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The narrative is structured to provide not just a protocol, but a deeper understanding of the chemical logic underpinning each step, ensuring both reproducibility and the flexibility to adapt the methodology.
Introduction and Strategic Overview
4-(1-Pyrrolidinoethyl)phenylboronic acid is a bifunctional molecule incorporating a tertiary amine and a boronic acid group. This unique combination makes it a desirable synthon, particularly for its application in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(1-pyrrolidinoethyl)phenyl moiety into complex molecular architectures. Its utility is prominent in the development of novel therapeutics and functional materials.
The synthesis of this target molecule is not a trivial one-step process. A robust and logical retrosynthetic analysis points towards a multi-step approach, which is outlined below. This strategy is designed for efficiency, high yield, and control over the chemical transformations.
Our synthetic strategy commences with the reductive amination of commercially available 4'-bromoacetophenone with pyrrolidine. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. The final step involves the hydrolysis of the pinacol boronate ester to yield the target boronic acid. This pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-Bromophenyl)-1-pyrrolidin-1-ylethane via Reductive Amination
The initial step involves the formation of the C-N bond through reductive amination. This reaction proceeds via the initial formation of an enamine intermediate from the ketone and the secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride is the reducing agent of choice for this transformation as it is milder and more selective than other borohydrides, and it does not readily reduce the ketone starting material.[1][2]
Experimental Protocol:
-
To a solution of 4'-bromoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added pyrrolidine (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-bromophenyl)-1-pyrrolidin-1-ylethane.
Data Summary Table 1: Reagents for Reductive Amination
| Reagent | Molar Eq. | Purpose |
| 4'-Bromoacetophenone | 1.0 | Starting material |
| Pyrrolidine | 1.2 | Amine source |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane | - | Solvent |
| Sodium bicarbonate (sat. aq.) | - | Quenching agent |
Step 2: Synthesis of 2-(4-(1-Pyrrolidinoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation
The second step is the palladium-catalyzed Miyaura borylation, which converts the aryl bromide into a more versatile boronate ester.[3] This reaction is highly efficient for creating carbon-boron bonds and tolerates a wide range of functional groups. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst.
Experimental Protocol:
-
To a dry Schlenk flask is added 1-(4-bromophenyl)-1-pyrrolidin-1-ylethane (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous dioxane (0.2 M) is added via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred for 8-16 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-(1-pyrrolidinoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Data Summary Table 2: Reagents for Miyaura Borylation
| Reagent | Molar Eq. | Purpose |
| 1-(4-Bromophenyl)-1-pyrrolidin-1-ylethane | 1.0 | Starting material |
| Bis(pinacolato)diboron | 1.1 | Boron source |
| Potassium acetate | 3.0 | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |
| Dioxane | - | Solvent |
Step 3: Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid via Hydrolysis
The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. While direct hydrolysis is possible, a more controlled and often higher-yielding method involves a two-step procedure: transesterification with diethanolamine followed by mild acidic hydrolysis.[4][5] This method often results in a cleaner product that is easier to isolate.
Experimental Protocol:
-
The pinacol boronate ester (1.0 eq) is dissolved in diethyl ether (0.3 M).
-
Diethanolamine (1.1 eq) is added, and the mixture is stirred at room temperature. A white precipitate should form. The reaction is monitored by TLC until the starting material is consumed (typically 1-2 hours).
-
The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried.
-
The resulting diethanolamine boronate adduct is then suspended in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.
-
The mixture is stirred vigorously for 1-3 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(1-pyrrolidinoethyl)phenylboronic acid as a solid. The product may be further purified by recrystallization if necessary.
Data Summary Table 3: Reagents for Hydrolysis
| Reagent | Molar Eq. | Purpose |
| Pinacol Boronate Ester | 1.0 | Starting material |
| Diethanolamine | 1.1 | Transesterification agent |
| Diethyl Ether | - | Solvent |
| 0.1 M HCl (aq.) | - | Hydrolysis agent |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through in-process monitoring. The progress of each reaction step can and should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Expected yields for each step are in the range of 70-95%, and deviations from this may indicate issues with reagent quality, reaction setup, or execution.
Conclusion
This guide provides a detailed and technically sound methodology for the synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid. By breaking down the synthesis into three logical and well-established reaction steps, this protocol offers a reliable pathway for researchers and drug development professionals to access this valuable chemical entity. The emphasis on the rationale behind each step and the inclusion of detailed experimental procedures are intended to empower the user to successfully replicate and, if necessary, adapt this synthesis for their specific needs.
References
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Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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Hernandez, H. V., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]
-
Hernandez, H. V., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(1-Pyrrolidinoethyl)phenylboronic Acid: Synthesis, Applications, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Pyrrolidinoethyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique structure, featuring a phenylboronic acid moiety linked to a pyrrolidinoethyl group, provides a valuable scaffold for the development of novel therapeutic agents, sophisticated molecular sensors, and functional materials. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its key applications, with a focus on the underlying scientific principles.
Physicochemical Properties and Handling
The fundamental characteristics of 4-(1-Pyrrolidinoethyl)phenylboronic acid are summarized in the table below. Understanding these properties is crucial for its effective use and storage in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Weight | 219.1 g/mol | [1] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| CAS Number | 868395-81-7 | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |
Handling and Storage:
Arylboronic acids, as a class, are generally stable and easier to handle than many other organometallic reagents.[2] However, proper storage is essential to maintain their integrity. 4-(1-Pyrrolidinoethyl)phenylboronic acid should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic Acid
The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid is most commonly achieved through a reductive amination reaction between 4-acetylphenylboronic acid and pyrrolidine. This method is efficient and proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.
Reductive Amination Workflow
Caption: Reductive amination workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
Materials:
-
4-Acetylphenylboronic acid
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-acetylphenylboronic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Pyrrolidine: Add pyrrolidine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(1-Pyrrolidinoethyl)phenylboronic acid.
Applications in Drug Discovery and Development
The unique structural features of 4-(1-Pyrrolidinoethyl)phenylboronic acid make it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[3][4] Many small-molecule kinase inhibitors are designed to bind to the ATP-binding site of the kinase. The 4-(1-Pyrrolidinoethyl)phenyl moiety can serve as a key pharmacophore that interacts with specific residues in the kinase active site, often through hydrogen bonding or hydrophobic interactions. The pyrrolidine ring, in particular, can provide a vector for exploring the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
The boronic acid functional group is typically utilized as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex molecular architectures of these inhibitors.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5] 4-(1-Pyrrolidinoethyl)phenylboronic acid serves as the organoboron partner in this reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
4-(1-Pyrrolidinoethyl)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask or similar reaction vessel, combine 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Application in Sensor Technology
The boronic acid moiety of 4-(1-Pyrrolidinoethyl)phenylboronic acid has a unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides. This property makes it a valuable component in the development of glucose sensors.
Mechanism of Glucose Sensing
Phenylboronic acids can form cyclic esters with the diol groups of glucose.[6] This binding event can be designed to produce a measurable signal, such as a change in fluorescence. In a typical fluorescent sensor design, a fluorophore is positioned in proximity to the boronic acid. When glucose binds to the boronic acid, it can alter the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength. This change can be correlated to the concentration of glucose in the sample. The pyrrolidinoethyl group can influence the pKa of the boronic acid and its solubility, which are critical parameters for designing sensors that operate under physiological conditions.
Conclusion
4-(1-Pyrrolidinoethyl)phenylboronic acid is a key building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly in the Suzuki-Miyaura cross-coupling, make it an invaluable tool for the construction of complex molecules. Its applications in the development of kinase inhibitors and glucose sensors highlight its importance in addressing critical challenges in healthcare. This guide provides a foundational understanding of this compound, empowering researchers and scientists to effectively utilize it in their respective fields.
References
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Wikipedia. Phenylboronic acid. Available at: [Link]
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PubChem. (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. Available at: [Link]
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Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
National Institutes of Health. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Available at: [Link]
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MDPI. Recent Progress in Diboronic-Acid-Based Glucose Sensors. Available at: [Link]
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SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
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ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
ACS Omega. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available at: [Link]
-
Mediterranean Journal of Chemistry. Solubility of phenylboronic compounds in water. Available at: [Link]
-
RSC Publishing. Recent development of boronic acid-based fluorescent sensors. Available at: [Link]
-
ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. Available at: [Link]
-
National Institutes of Health. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Available at: [Link]
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Wordpress. Reductive Amination. Available at: [Link]
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Journal of the American Chemical Society. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
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- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the NMR Spectra Analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid
Foreword: The Structural Elucidation Challenge
For researchers and professionals in drug development and organic synthesis, 4-(1-Pyrrolidinoethyl)phenylboronic acid represents a molecule of significant interest. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its potential in the design of sensors and biologically active compounds make a thorough understanding of its structure paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such structural verification. This guide provides an in-depth, practical analysis of the NMR spectra of 4-(1-Pyrrolidinoethyl)phenylboronic acid, moving beyond a simple peak assignment to explain the causal relationships behind the spectral data and the strategic choices in experimental design.
Molecular Architecture and Its Spectroscopic Implications
The structure of 4-(1-Pyrrolidinoethyl)phenylboronic acid combines three distinct molecular fragments: a para-substituted phenyl ring, a chiral ethyl linker, and a pyrrolidine ring. Each of these components contributes uniquely to the overall NMR fingerprint. The presence of a chiral center at the benzylic position (the carbon connecting the phenyl and pyrrolidine rings via the ethyl group) introduces magnetic non-equivalence, which is a key feature to anticipate in the spectra.
The Critical First Step: Sample Preparation and Overcoming Boroxine Formation
A common pitfall in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This oligomerization can lead to broadened peaks or even a completely unintelligible spectrum, as multiple species exist in equilibrium.[4]
Causality Behind Experimental Choice:
To ensure the acquisition of a clean, monomeric spectrum, the choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common solvent, it is not ideal for boronic acids. The use of a protic solvent like methanol-d₄ (CD₃OD) is the preferred method. The methanol actively participates in an exchange with the boronic acid hydroxyl groups, effectively breaking up the boroxine oligomers and ensuring the predominance of the monomeric species in solution.[4]
Protocol for Optimal Sample Preparation:
-
Vial Preparation: In a clean, dry vial, weigh approximately 5-10 mg of 4-(1-Pyrrolidinoethyl)phenylboronic acid.
-
Solvent Addition: Add approximately 0.6-0.7 mL of methanol-d₄ (CD₃OD).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
-
Atmosphere: While this specific compound is not exceptionally air-sensitive, for many boronic acids and their derivatives, flushing the NMR tube with an inert gas like argon or nitrogen before capping can prevent oxidation. For highly sensitive samples, preparation in a glovebox and the use of a J-Young NMR tube are recommended.[5][6]
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum is the first and most informative experiment for structural verification. Below is a detailed prediction and interpretation of the spectrum of 4-(1-Pyrrolidinoethyl)phenylboronic acid in CD₃OD.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H-2, H-6 (Aromatic) | ~7.7-7.9 | Doublet (d) | 2H | J ≈ 8.0 |
| H-3, H-5 (Aromatic) | ~7.3-7.5 | Doublet (d) | 2H | J ≈ 8.0 |
| H-7 (Benzylic CH) | ~3.8-4.0 | Quartet (q) | 1H | J ≈ 7.0 |
| H-8 (Methyl CH₃) | ~1.5-1.7 | Doublet (d) | 3H | J ≈ 7.0 |
| H-9, H-12 (Pyrrolidine α-CH₂) | ~3.0-3.3 | Multiplet (m) | 4H | - |
| H-10, H-11 (Pyrrolidine β-CH₂) | ~1.9-2.1 | Multiplet (m) | 4H | - |
| B(OH)₂ | ~4.8 (in CD₃OD) | Singlet (s, broad) | Exchangeable | - |
Rationale for Assignments:
-
Aromatic Region (H-2, H-6, H-3, H-5): The phenyl ring is para-substituted, which simplifies the spectrum into a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group (H-2, H-6) are expected to be deshielded and appear further downfield compared to the protons ortho to the electron-donating alkylamino group (H-3, H-5).[7]
-
Ethyl Sidechain (H-7, H-8): The benzylic proton (H-7) is adjacent to the phenyl ring and the nitrogen of the pyrrolidine, leading to a downfield shift. It is coupled to the three protons of the methyl group (H-8), resulting in a quartet. Conversely, the methyl protons are coupled to the single benzylic proton, appearing as a doublet.
-
Pyrrolidine Ring (H-9, H-12, H-10, H-11): The protons on the carbons adjacent to the nitrogen (α-protons, H-9, H-12) are deshielded and will appear further downfield than the β-protons (H-10, H-11).[8] Due to the complex coupling within the five-membered ring, these signals are expected to be multiplets.
-
Boronic Acid Protons (B(OH)₂): In a protic solvent like methanol-d₄, these protons will rapidly exchange with the deuterium of the solvent. This will result in a broad singlet that may be difficult to distinguish from the residual solvent peak.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic, C-B) | ~130-135 (often broad) |
| C-2, C-6 (Aromatic) | ~135-138 |
| C-3, C-5 (Aromatic) | ~128-130 |
| C-4 (Aromatic, C-C) | ~145-150 |
| C-7 (Benzylic CH) | ~65-70 |
| C-8 (Methyl CH₃) | ~15-20 |
| C-9, C-12 (Pyrrolidine α-CH₂) | ~50-55 |
| C-10, H-11 (Pyrrolidine β-CH₂) | ~23-26 |
Rationale for Assignments:
-
Aromatic Carbons: The carbon attached to the boron (C-1) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. The other aromatic carbons show shifts typical for substituted benzenes, with C-4 (ipso-carbon to the ethyl group) being the most downfield.[9]
-
Aliphatic Carbons: The benzylic carbon (C-7) is significantly downfield due to its attachment to both the aromatic ring and the nitrogen atom. The pyrrolidine α-carbons (C-9, C-12) are deshielded by the adjacent nitrogen, while the β-carbons (C-10, C-11) appear in the typical aliphatic region.[10]
Advanced Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation for the structure, 2D NMR experiments are essential for unambiguous assignment and confirmation of connectivity.
Workflow for 2D NMR Analysis:
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-(1-Pyrrolidinoethyl)phenylboronic Acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in academic and industrial research, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls which are common motifs in pharmaceuticals and advanced materials.[1] This document provides a detailed technical guide and a field-proven protocol for the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid , a versatile building block of significant interest in medicinal chemistry.[3]
The presence of the pyrrolidinoethyl moiety introduces a basic nitrogen atom, which can be a key pharmacophore or a handle for further functionalization. However, this basicity can also present challenges, such as potential catalyst inhibition or side reactions, necessitating a carefully optimized protocol. This guide explains the fundamental mechanism of the Suzuki-Miyaura coupling, provides a robust, step-by-step protocol for coupling 4-(1-Pyrrolidinoethyl)phenylboronic acid with aryl halides, and delves into the causal relationships behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X) to form a Palladium(II) intermediate. This is often the rate-determining step of the cycle.[2] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4]
-
Transmetalation: This crucial step requires the activation of the boronic acid by a base.[5] The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (Ar'-B(OR)₃⁻).[4][6] This boronate then transfers its organic group (Ar') to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The absence of a base typically prevents transmetalation from occurring.[1][7]
-
Reductive Elimination: The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by the elimination of the final biaryl product (Ar-Ar').[7] This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane, followed by degassed water, to the flask. The typical solvent ratio is 4:1 Dioxane:Water.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of a Suzuki-Miyaura coupling hinges on the rational selection of its components. The choices are not arbitrary but are based on established chemical principles and empirical evidence.
The Palladium Catalyst and Ligand System
The "heart" of the reaction is the palladium catalyst. While Pd(PPh₃)₄ is a classic, robust, and commercially available Pd(0) source, modern catalysis often employs a Pd(II) precatalyst (like Pd(OAc)₂) combined with a specific ligand. [4]
-
Rationale for Ligands: Ligands are critical as they stabilize the palladium center, modulate its reactivity, and influence the reaction's scope. [1] * Phosphine Ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, allowing for the coupling of less reactive aryl chlorides and reactions at lower temperatures. [8][9] * N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and are often more thermally stable than phosphines, making them excellent ligands for challenging couplings. [1]
The Indispensable Role of the Base
As highlighted in the mechanism, organoboronic acids do not readily transmetalate without a base. [1][7]The base's primary role is to form the reactive boronate species. [6]
-
Choice of Base:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their moderate basicity, good solubility in aqueous/organic mixtures, and broad compatibility with functional groups.
-
Phosphates (K₃PO₄): A slightly stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates. [8] * Fluorides (KF, CsF): Mild bases that can be effective, especially when base-labile functional groups are present in the substrates. [5] The basic nitrogen in 4-(1-Pyrrolidinoethyl)phenylboronic acid itself is generally not sufficient to promote the reaction and may even coordinate to the palladium, potentially inhibiting catalysis. Therefore, the addition of a stronger, exogenous base like K₂CO₃ is essential.
-
The Solvent System
Solvents play a multifaceted role: they must dissolve the reagents, stabilize catalytic intermediates, and modulate the reactivity of the base. [10][11]
-
Common Solvent Systems:
-
Aprotic Solvents + Water (e.g., Dioxane/H₂O, THF/H₂O): This is a very common combination. The organic solvent dissolves the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the boronate. [11] * Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can also be effective and may influence the selectivity of the reaction in certain cases. [10] Degassing the solvents is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄).3. Increase temperature in 10 °C increments. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Can be base or metal-catalyzed. | 1. Use a milder base (e.g., KF).2. Ensure a slight excess (1.1-1.2 eq.) of the boronic acid.3. Add reagents to the flask in the order described. |
| Homocoupling of Boronic Acid | Caused by oxygen contamination leading to oxidative coupling. | 1. Improve degassing procedure for solvents.2. Maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | 1. After work-up, filter the organic solution through a small plug of Celite® or silica.2. Consider a scavenger resin to remove palladium. |
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 26, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved January 26, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved January 26, 2026, from [Link]
-
Reddit user discussion on phosphine ligands. (2019, August 11). r/chemistry. Reddit. Retrieved January 26, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5887-5891. Retrieved January 26, 2026, from [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11739. Retrieved January 26, 2026, from [Link]
-
Martínez-Estíbalez, U., et al. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(11), 4052-4063. Retrieved January 26, 2026, from [Link]
-
West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 26, 2026, from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Arc-Org. Retrieved January 26, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved January 26, 2026, from [Link]
-
Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols: Strategic Use of 4-(1-Pyrrolidinoethyl)phenylboronic Acid in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
The landscape of modern therapeutics, particularly in oncology, is heavily influenced by the development of small molecule kinase inhibitors.[1][2] Kinases, as central nodes in cellular signaling pathways, represent a major class of drug targets.[2] The success of a kinase inhibitor often hinges on its ability to selectively bind to the ATP pocket of the target kinase, a feat achieved through a combination of a core heterocyclic scaffold that mimics the adenine of ATP and carefully chosen substituents that exploit unique features of the target's binding site.
This guide focuses on 4-(1-Pyrrolidinoethyl)phenylboronic acid , a versatile and strategically important building block in the synthesis of a new generation of kinase inhibitors.[3] Its structure is a masterful convergence of synthetic utility and pharmacological relevance. The boronic acid moiety serves as a highly efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[3][4] Simultaneously, the 4-(1-pyrrolidinoethyl) substituent provides a three-dimensional, basic motif that can establish critical, high-affinity interactions within the kinase active site, enhancing both potency and selectivity.[5]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and the underlying scientific rationale for effectively employing this reagent in kinase inhibitor synthesis programs.
Reagent Profile: Physicochemical Properties and Safe Handling
Understanding the properties of 4-(1-Pyrrolidinoethyl)phenylboronic acid is critical for its successful application and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 868395-81-7 | [3][6] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |
| Molecular Weight | 219.09 g/mol | [3] |
| Appearance | Yellow to off-white solid | [3] |
| Purity | ≥95% (Typically by NMR) | [3] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere. | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, Dioxane, Methanol). | [7] |
Safety and Handling:
Boronic acids are generally stable but require specific handling to ensure their integrity and to maintain a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9][10] Avoid contact with skin and eyes.[10]
-
Stability: Boronic acids can be susceptible to dehydration to form boroxines and are best stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).[9] While many are air-stable, prolonged exposure to air and moisture should be avoided.
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.
The Suzuki-Miyaura Cross-Coupling: A Synthetic Cornerstone
The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl and heteroaryl-aryl linkages that form the core of many kinase inhibitors.[4][11] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acids and esters.
The catalytic cycle, shown below, is a well-understood process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold
This protocol details a representative Suzuki-Miyaura coupling between 4-(1-Pyrrolidinoethyl)phenylboronic acid and a halogenated pyrazolo[3,4-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors, including the BTK inhibitor ibrutinib.[2]
Reaction Scheme:
(Illustrative scheme: A 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core reacts with 4-(1-Pyrrolidinoethyl)phenylboronic acid)
Materials and Reagents:
| Reagent | Grade | Typical Supplier |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | ≥97% | Sigma-Aldrich, Combi-Blocks |
| 4-(1-Pyrrolidinoethyl)phenylboronic acid | ≥95% | Chem-Impex, Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, VWR |
| 1,4-Dioxane | Anhydrous | Acros Organics, Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house |
Step-by-Step Experimental Protocol:
-
1. Reaction Setup (The "Why"):
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality: Using oven-dried glassware and an inert nitrogen atmosphere is crucial to prevent the deactivation of the sensitive Pd(0) catalyst by oxygen and to avoid side reactions caused by moisture. The excess of boronic acid (1.2 eq) helps drive the reaction to completion, while a strong base like K₂CO₃ is required to activate the boronic acid for the transmetalation step.[12]
-
-
2. Solvent and Catalyst Addition (The "Why"):
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the suspension for 10 minutes to ensure good mixing.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.
-
Causality: A mixed solvent system like dioxane/water is often optimal; the organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the transmetalation step.[4] The catalyst is added last to the degassed mixture to maximize its active lifetime.
-
-
3. Reaction Execution and Monitoring (The "Why"):
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 10% Methanol in Dichloromethane.
-
Causality: Heating accelerates the reaction rate, particularly the often rate-limiting oxidative addition and reductive elimination steps. Regular monitoring is essential for determining the point of maximum conversion and preventing the formation of degradation byproducts from prolonged heating.
-
-
4. Workup and Extraction (The "Why"):
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Combine the organic layers and wash with brine (1x 30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The workup is a purification cascade. Dilution with EtOAc and water partitions the desired organic product from the inorganic base and palladium salts. Repeated extractions maximize product recovery. The brine wash removes residual water, and drying with Na₂SO₄ ensures the final product is free of moisture before concentration.
-
-
5. Purification (The "Why"):
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 100% dichloromethane to 10% methanol in dichloromethane.
-
Causality: Flash chromatography is the standard method for separating the desired product from unreacted starting materials, catalyst residues (like triphenylphosphine oxide), and any side products, yielding the pure kinase inhibitor scaffold.
-
Expected Outcome:
| Parameter | Typical Value |
| Reaction Time | 4 - 8 hours |
| Temperature | 90 °C |
| Isolated Yield | 75 - 90% |
| Purity (by LC-MS) | >98% |
The Pharmacological Role of the 4-(1-Pyrrolidinoethyl) Moiety
The synthesis is only half the story. The ultimate value of using 4-(1-Pyrrolidinoethyl)phenylboronic acid lies in the function of its side chain. The pyrrolidinoethyl group is not merely a solubilizing agent; it is an active participant in achieving high-affinity binding.
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated pyrrolidine ring provides a distinct three-dimensional structure that can fit into specific hydrophobic pockets within the kinase active site.[5]
-
Basicity and Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring is basic (pKa ~11.3 for pyrrolidine itself) and is often protonated at physiological pH. This positive charge can form a strong, targeted ionic bond or salt bridge with a conserved acidic residue (e.g., Aspartate or Glutamate) in the kinase active site, a common feature in many inhibitor binding modes.
-
Vectorial Orientation: The ethyl linker correctly positions the pyrrolidine ring to reach and interact with solvent-exposed regions of the ATP binding site, a common strategy for achieving selectivity.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Poor quality boronic acid. | 1. Use fresh catalyst; ensure reaction is properly degassed. 2. Switch to a different base (e.g., Cs₂CO₃, K₃PO₄). 3. Use fresh boronic acid; check for boroxine formation via NMR. |
| Significant Deboronation | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of protic impurities. | 1. Lower the reaction temperature to 70-80 °C. 2. Monitor reaction closely and stop once the aryl halide is consumed. 3. Ensure solvents are anhydrous and reagents are dry. |
| Formation of Homocoupling Product (Ar-Ar) | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Thoroughly degas the reaction mixture (evacuate/backfill or sparge with N₂/Ar). 2. Use a more stable catalyst or add stabilizing ligands. |
| Difficult Purification | 1. Persistent palladium catalyst residues. 2. Emulsion during workup. | 1. Wash the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium. 2. Add more brine during extraction; filter the combined organic layers through a pad of Celite. |
Conclusion
4-(1-Pyrrolidinoethyl)phenylboronic acid stands out as a high-value reagent for medicinal chemists engaged in kinase inhibitor discovery. It provides a direct route to installing a pharmacologically validated moiety onto various heterocyclic cores via the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the chemical properties of the reagent, the mechanistic nuances of the reaction, and the ultimate role of the side chain in target engagement, researchers can leverage this building block to accelerate the design and synthesis of potent and selective next-generation kinase inhibitors.
References
-
Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
- Synthesis method of ibrutinib.
-
da Silva, F. S., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(1), 16-20. [Link]
-
Tymoshenko, D. O., et al. (2021). Synthesis of [¹³C₆]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 435-440. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
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Sajjad, M. T., et al. (2023). Integrative green synthesis and molecular simulation of ibrutinib cocrystals for enhanced biopharmaceutical performance and in vivo pharmacokinetics. International Journal of Pharmaceutics, 644, 123326. [Link]
-
Bursavich, M. G., et al. (2013). Novel Mps1 kinase inhibitors: from purine to pyrrolopyrimidine and quinazoline leads. Bioorganic & Medicinal Chemistry Letters, 23(24), 6829-6833. [Link]
-
Cravotto, G., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 12(10), 1228. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Process for preparing ibrutinib and its intermediates. TREA. [Link]
-
Kumar, A., et al. (2022). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Molecular Pharmaceutics, 19(6), 1995-2007. [Link]
-
Thomas, E., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 4(1), 94-98. [Link]
-
Araújo, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
-
Tutone, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(14), 5399. [Link]
-
METHOD FOR PREPARING IBRUTINIB. European Patent Office (EP 3257855 A1). [Link]
-
Packer, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 973-988. [Link]
-
Katz, J. D., et al. (2016). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5859-5863. [Link]
-
그렇지, F., et al. (2004). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 69(16), 5428-5437. [Link]
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- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Note: One-Pot Synthesis of Functionalized Carbazoles Utilizing 4-(1-Pyrrolidinoethyl)phenylboronic Acid
Introduction: Streamlining Access to Biologically Important Scaffolds
Carbazole derivatives are a critical class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and pharmacologically active compounds. Their utility in medicinal chemistry and materials science has driven the development of efficient synthetic methodologies. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This application note provides a detailed protocol and mechanistic insights for a one-pot synthesis of a functionalized carbazole, leveraging a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and an intramolecular C-N bond formation. The protocol is specifically designed around the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid, a versatile building block that introduces a key pharmacophore.
The pyrrolidinoethyl moiety is of particular interest in drug discovery due to its frequent appearance in bioactive molecules, where it can influence solubility, receptor binding, and pharmacokinetic properties. By integrating this functionalized boronic acid into a one-pot carbazole synthesis, this protocol offers a direct route to novel compounds with high potential for biological screening and drug development programs.
Reaction Principle: A Palladium-Catalyzed Tandem Reaction
The cornerstone of this one-pot synthesis is a palladium-catalyzed tandem reaction that sequentially forms a C-C bond via a Suzuki-Miyaura coupling, followed by an intramolecular C-N bond formation (a Cadogan-type cyclization) to construct the carbazole ring system. The process begins with the coupling of an ortho-halo-nitroarene with 4-(1-Pyrrolidinoethyl)phenylboronic acid. The resulting biaryl intermediate, still in the same reaction vessel, then undergoes a reductive cyclization to yield the final carbazole product. The choice of catalyst, base, and solvent is crucial for ensuring both reaction steps proceed efficiently without the need for isolation of the intermediate.
Mechanistic Rationale
The one-pot synthesis can be mechanistically divided into two main catalytic cycles, both facilitated by a single palladium catalyst.
Step 1: Suzuki-Miyaura Cross-Coupling
The initial phase of the reaction is the well-established Suzuki-Miyaura coupling. The catalytic cycle is initiated by the oxidative addition of the ortho-halo-nitroarene to a Pd(0) species. This is followed by transmetalation with the 4-(1-Pyrrolidinoethyl)phenylboronic acid, where the organic moiety is transferred from boron to palladium. The final step of this cycle is reductive elimination, which forms the C-C bond of the biaryl intermediate and regenerates the active Pd(0) catalyst.
Step 2: Reductive Cyclization (Cadogan Reaction)
Upon formation of the biaryl intermediate, the nitro group is reduced in situ to an amino group. This is often facilitated by the phosphine ligands present or by a dedicated reducing agent. The newly formed amino group then participates in an intramolecular palladium-catalyzed C-N bond formation. This cyclization proceeds via an oxidative addition of the remaining aryl halide to the Pd(0) catalyst, followed by coordination of the amino group and subsequent reductive elimination to form the carbazole ring and regenerate the Pd(0) catalyst for subsequent turnovers.
dot digraph "One-Pot Carbazole Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} केंद्रीकृत One-Pot Carbazole Synthesis Workflow
Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 1-Bromo-2-nitrobenzene | >98% | Sigma-Aldrich | |
| 4-(1-Pyrrolidinoethyl)phenylboronic acid | >97% | Combi-Blocks | |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Strem Chemicals | Catalyst precursor |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | >98% | Strem Chemicals | Ligand |
| Potassium Phosphate (K₃PO₄) | >98% | Acros Organics | Base, should be finely ground |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent, should be degassed |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich | Reducing agent for the nitro group |
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-nitrobenzene (1.0 mmol, 1.0 eq), 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (3.0 mmol, 3.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous, degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst premix to the Schlenk flask via syringe, followed by an additional 8 mL of anhydrous, degassed 1,4-dioxane to give a total solvent volume of 10 mL.
-
Add triphenylphosphine (2.0 mmol, 2.0 eq) to the reaction mixture.
Reaction Execution
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The Suzuki coupling is typically complete within 2-4 hours. The subsequent cyclization may require an additional 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate containing 1% triethylamine to afford the desired functionalized carbazole.
Data and Expected Results
| Parameter | Value |
| Reactants | 1-Bromo-2-nitrobenzene, 4-(1-Pyrrolidinoethyl)phenylboronic acid |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 4 mol% SPhos |
| Base | K₃PO₄ (3.0 eq) |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 16-28 hours |
| Expected Yield | 60-80% |
Yields are highly substrate-dependent and may require optimization.
Troubleshooting and Key Considerations
-
Incomplete Suzuki Coupling: Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. The activity of the boronic acid can be a factor; consider using freshly purchased or properly stored material.
-
Low Yield of Carbazole: The reduction of the nitro group is a critical step. If the cyclization is sluggish, a more potent reducing agent may be necessary, although this should be added after the Suzuki coupling is complete to avoid side reactions. The choice of phosphine ligand can also influence the rate of both the Suzuki coupling and the C-N bond formation.
-
Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help to mitigate this, but significant homocoupling may indicate issues with catalyst activity or reaction conditions.
Conclusion
This application note details a robust and efficient one-pot method for the synthesis of functionalized carbazoles using 4-(1-Pyrrolidinoethyl)phenylboronic acid. By combining a Suzuki-Miyaura cross-coupling with a subsequent intramolecular C-N bond formation in a single reaction vessel, this protocol provides a streamlined approach to valuable heterocyclic scaffolds. The methodology is well-suited for the generation of compound libraries for drug discovery and offers a practical route to novel carbazole derivatives with potential biological activity.
References
-
Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 73(19), 7603–7610. [Link]
-
Chen, C., & Daugulis, O. (2009). A General and Efficient Method for the Synthesis of Carbazoles at Room Temperature. Angewandte Chemie International Edition, 48(43), 8143-8145. [Link]
-
DiMauro, E. F., & Kennedy, J. M. (2007). One-Pot Cyclization/Suzuki Coupling: A Microwave Protocol for the Synthesis of 3-Amino-imidazopyridines. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]
Troubleshooting & Optimization
preventing protodeboronation of 4-(1-Pyrrolidinoethyl)phenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid, with a specific focus on mitigating the common side reaction of protodeboronation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Instability of the C-B Bond
Protodeboronation is a prevalent and often frustrating side reaction in processes utilizing organoboron compounds, such as the Suzuki-Miyaura coupling.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of an undesired byproduct—in this case, 1-(1-phenylethyl)pyrrolidine.[1] The propensity for a boronic acid to undergo this degradation is highly dependent on the specific organic substituent and the reaction conditions.[1]
For 4-(1-Pyrrolidinoethyl)phenylboronic acid, the presence of the basic pyrrolidinoethyl group introduces a specific vulnerability. Under acidic or even neutral aqueous conditions, the nitrogen atom can be protonated. This alters the electronic properties of the molecule and can accelerate the rate of protodeboronation. Furthermore, factors inherent to many cross-coupling protocols, such as the presence of a base, water, and elevated temperatures, can create a perfect storm for this unwanted reaction to occur.[2][3]
The general mechanisms for protodeboronation are primarily categorized as acid-catalyzed and base-catalyzed.[1][4]
-
Acid-Catalyzed Pathway: Involves protonation of the boronic acid, making the ipso-carbon more susceptible to nucleophilic attack by a proton source.[1][4]
-
Base-Catalyzed Pathway: Proceeds through the formation of a more reactive boronate species [Ar-B(OH)₃]⁻, which then reacts with a proton source like water.[1][5]
Caption: Simplified pathways for acid- and base-catalyzed protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to directly address common issues encountered during experiments.
Q1: My reaction is generating a significant amount of 1-(1-phenylethyl)pyrrolidine byproduct. What's going wrong?
A1: This is a classic signature of protodeboronation. The primary cause is that the rate of protodeboronation is competing with or outpacing the rate of your desired cross-coupling reaction. Several factors in your experimental setup could be responsible:
-
Aggressive Base: Strong bases, particularly hydroxide bases in high concentrations, are known to catalyze protodeboronation.[1][2][5]
-
Excess Water: While some water is often necessary for Suzuki-Miyaura couplings, an excessive amount provides the proton source needed for protodeboronation.
-
High Temperature & Long Reaction Time: Both factors increase the likelihood of degradation. Protodeboronation is a kinetic process; given enough time and energy, it will occur.[6]
-
Inefficient Catalyst System: If the catalytic cycle of your desired reaction is slow (due to poor ligand choice, catalyst poisoning, or low temperature), the boronic acid is exposed to degradative conditions for a longer period.[2] Bulky phosphine ligands, while often used to promote difficult couplings, can sometimes accelerate palladium-catalyzed protodeboronation.[2]
Q2: How can I adjust my Suzuki-Miyaura reaction conditions to minimize this side reaction?
A2: The key is to accelerate the productive cross-coupling relative to the unproductive protodeboronation.[1] Here is a hierarchy of adjustments to consider:
-
Change the Base: This is often the most impactful change. Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) or even milder bases like potassium fluoride (KF) or acetates can also be effective.[6]
-
Solvent System: Minimize water content. If possible, use anhydrous co-solvents. A common and effective system is a mixture of an organic solvent like dioxane, 2-MeTHF, or toluene with a minimal amount of water.[6] Ensure all solvents are thoroughly degassed to remove oxygen, which can contribute to other degradation pathways.
-
Lower the Temperature: Find the lowest possible temperature at which the coupling still proceeds efficiently. This may require increasing the reaction time, but it will disproportionately slow the rate of protodeboronation.[6]
-
Optimize the Catalyst System: Ensure you are using a modern, highly active catalyst system. Pre-catalysts featuring bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu labs) can often drive the reaction at lower temperatures and faster rates, giving protodeboronation less time to occur.[6] Consider increasing catalyst loading slightly if the reaction is sluggish.[6]
Q3: I've tried optimizing the conditions, but I'm still seeing significant protodeboronation. Are there more stable alternatives to the boronic acid?
A3: Absolutely. When reaction optimization is insufficient, the most robust solution is to use a more stable boron derivative.[1][3] These "masked" reagents are designed to resist degradation while releasing the active boronic acid species slowly under the reaction conditions.[1][7]
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids.[4] Aryl pinacol boronates (Ar-Bpin) are particularly stable due to the steric protection the methyl groups provide to the boron center.[8] They are often crystalline, easy to purify, and can be used directly in coupling reactions.
-
Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation under storage and reaction conditions.[4][9] They are activated by the base in the reaction mixture.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often used in "slow-release" strategies.[1][6] The MIDA group is cleaved under basic, aqueous conditions to gradually release the boronic acid, keeping its standing concentration low and thus minimizing side reactions.[1]
Data Presentation: A Comparative Guide to Boron Reagents
The choice of boron reagent is a critical experimental parameter. This table summarizes the key characteristics to guide your decision-making process.
| Feature | Boronic Acid (Ar-B(OH)₂) | Pinacol Ester (Ar-Bpin) | Trifluoroborate (Ar-BF₃K) | MIDA Boronate (Ar-BMIDA) |
| Stability to Protodeboronation | Low to Moderate | High | High | Very High |
| Handling | Often amorphous, can be hygroscopic | Typically crystalline, stable solids | Crystalline, stable solids | Crystalline, stable solids |
| Purification | Difficult (often requires derivatization) | Chromatography, Recrystallization | Recrystallization | Chromatography, Recrystallization |
| Reaction Activation | Direct use (with base) | Direct use (hydrolyzes in situ) | Requires base for activation | Slow hydrolysis with base/water |
| Best For | Simple, fast couplings | General purpose, improved stability | Difficult couplings, slow release | Slow, controlled release for sensitive substrates |
Experimental Protocols
The following protocols provide validated, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid, pinacol ester
This procedure converts the less stable boronic acid into its robust pinacol ester derivative for improved handling, storage, and performance in cross-coupling reactions.
Materials:
-
4-(1-Pyrrolidinoethyl)phenylboronic acid
-
Pinacol (1.1 equivalents)
-
Anhydrous Toluene (or another azeotroping solvent like THF)
-
Dean-Stark apparatus (optional, but recommended)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser (and optional Dean-Stark trap), add 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add sufficient anhydrous toluene to fully dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be removed azeotropically (and collected in the Dean-Stark trap if used).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can be purified by column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes with 1-2% triethylamine to prevent streaking) or by recrystallization.
Protocol 2: Robust Suzuki-Miyaura Coupling Using the Pinacol Ester
This protocol provides a reliable starting point for cross-coupling reactions, designed to minimize protodeboronation.
Materials:
-
Aryl halide or triflate (1.0 eq)
-
4-(1-Pyrrolidinoethyl)phenylboronic acid, pinacol ester (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, or a pre-formed catalyst like SPhos Pd G3, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 eq)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane or 2-MeTHF with 5-10% v/v degassed water)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide, the pinacol ester, the palladium catalyst, and the finely ground K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the lowest effective temperature (start by screening at 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Troubleshooting Workflow
This diagram provides a logical decision-making framework to systematically address and solve issues related to protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Reddit User Discussion. (2021). Tricky Suzuki. r/Chempros. [Link]
-
ResearchGate Publication. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Cheong, J. Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Basic Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I understand that while the Suzuki reaction is a powerful tool for C-C bond formation, its success is highly dependent on the nature of the coupling partners. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with basic boronic acids—particularly those containing nitrogen moieties like pyridines or anilines. These substrates introduce unique mechanistic hurdles that can lead to low yields, reaction failures, and complex purification.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions. We will explore the delicate interplay between catalyst, ligand, base, and the boronic acid itself to overcome the most common failure modes.
Part 1: Frequently Encountered Issues & Initial Diagnosis
This section addresses the most common problems observed when working with basic boronic acids in a question-and-answer format.
Q1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes?
Low or no conversion is often the most frustrating issue. With basic boronic acids, the root cause typically falls into one of two categories: catalyst inhibition or boronic acid instability.
-
Catalyst Inhibition: The basic functional group (e.g., the lone pair on a pyridine nitrogen) can act as a Lewis base and coordinate to the electron-deficient palladium center.[1] This non-productive binding can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle.
-
Protodeboronation: This is the most common decomposition pathway for boronic acids, especially electron-deficient heteroaryl derivatives like 2-pyridyl boronic acid.[2] Under the basic conditions required for the Suzuki reaction, the boronic acid is cleaved and replaced by a hydrogen atom from the solvent (typically water), destroying your nucleophile.[2] This process is often faster than the desired transmetalation step, leading to low yields.
Q2: I'm observing significant formation of a homocoupled product from my boronic acid (Ar-Ar instead of Ar-Ar'). Why is this happening?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate this unwanted pathway.[3] It can also indicate that the oxidative addition of your aryl halide to the Pd(0) catalyst is slow, allowing the boronic acid to react with itself.
Q3: My mass spectrometry analysis shows the formation of the dehalogenated starting material from my aryl halide partner. What causes this?
Dehalogenation (Ar-X → Ar-H) can occur if the palladium-hydride species are formed in the reaction. This can happen if a β-hydride elimination occurs with certain substrates or if the catalyst reacts with amine bases or alcoholic solvents.[3] This side reaction consumes your electrophile and reduces the overall yield of the desired cross-coupled product.
Part 2: A Systematic Troubleshooting Workflow
When a reaction with a basic boronic acid fails, a systematic approach is more effective than random screening. The following workflow provides a logical progression for optimizing your reaction.
// Nodes A [label="START: Low Yield / No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Boronic Acid Stability\n(Run control without Aryl Halide)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Significant Protodeboronation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="STRATEGY 1:\nProtect/Mask Boronic Acid\n(e.g., MIDA, Trifluoroborate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="STRATEGY 2:\nModify Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Use Milder Base\n(e.g., K3PO4, K2CO3, KF)\n+ Anhydrous Solvent (Toluene/Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="No Significant Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Issue is Likely Catalyst Activity/\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="STRATEGY 3:\nChange Ligand/Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Use Electron-Rich, Bulky\nBuchwald-type Ligands\n(e.g., SPhos, XPhos, P(tBu)3)", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Consider Alternative Pd Source\n(e.g., Pd2(dba)3 or Precatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Re-evaluate Reaction\nSetup (Degassing, Reagent Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="SUCCESS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Yes"]; B -> G [label="No"]; C -> D [label="Primary Approach"]; C -> E [label="Alternative"]; E -> F; G -> H; H -> I [label="Primary Approach"]; H -> L [label="First, check basics"]; I -> J; I -> K; D -> M; F -> M; J -> M; K -> M; L -> A; } enddot Caption: Troubleshooting Decision Tree for Suzuki Reactions with Basic Boronic Acids.
Part 3: The Chemistry Behind the Problems: pH and Catalyst Interactions
Understanding the equilibrium of your basic boronic acid in the reaction medium is crucial. The pH, dictated by the base and any water present, controls the speciation of the boronic acid, which in turn affects its stability and reactivity.
// Edges A -> B [label=" Add Base "]; B -> D [label=" + OH⁻\n(Activation) ", color="#34A853"]; D -> E [label=" + H2O\n(Decomposition) ", color="#EA4335", style=dashed]; } enddot Caption: pH-Dependent Equilibria of an Aminophenylboronic Acid.
As the diagram illustrates, the desired reactive species is the boronate 'ate' complex, formed under basic conditions.[4][5] This enhances the nucleophilicity of the organic group, facilitating the crucial transmetalation step.[6] However, these same conditions can accelerate protodeboronation, especially if the transmetalation step is slow.[2] For pyridineboronic acids, protonation/deprotonation of the ring nitrogen adds another layer of complexity, influencing both solubility and the potential for catalyst inhibition.[7] Conducting the reaction at a pH near the pKa of the boronic acid can exacerbate this decomposition.[8]
Part 4: Advanced Solutions & Experimental Protocols
When standard conditions fail, a change in strategy is required. The following sections detail advanced ligand selection and the use of protected boronic acids, complete with validated experimental protocols.
Strategic Selection of Catalysts and Ligands
For challenging substrates like pyridyl boronic acids, the ligand plays a outsized role in determining success. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Buchwald Ligands: Electron-rich, sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates the rate-limiting oxidative addition.[9]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable bonds with palladium, creating robust catalysts that resist decomposition and can be more effective than phosphine ligands in some cases.[10]
-
Phosphite/Phosphine Oxide Ligands: These have been shown to be particularly effective for the coupling of 2-pyridyl nucleophiles, which are notoriously difficult substrates.[2]
| Ligand Type | Example | Key Feature | Best For... |
| Buchwald Biarylphosphines | SPhos, XPhos, P(tBu)₃ | Electron-rich & Bulky | General-purpose for difficult couplings, including pyridyl and amino-substituted boronic acids.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, robust | Aryl chlorides and other less reactive electrophiles; high-temperature reactions.[10] |
| Phosphine Oxides | (tBu)₂P(O)H | In-situ generation of active species | Specifically reported for challenging 2-pyridyl nucleophiles.[2] |
Table 1. Comparative Guide to Ligand Selection for Basic Boronic Acids.
The "Slow-Release" Strategy: Using Protected Boronic Acids
The most robust strategy to combat protodeboronation is to use a more stable boronic acid surrogate that slowly hydrolyzes under the reaction conditions to release the active boronic acid. This keeps the instantaneous concentration of the unstable intermediate low, favoring the productive coupling pathway over decomposition.[8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are compatible with chromatography. They are unreactive until a base (like aqueous NaOH or K₂CO₃) slowly cleaves the MIDA group to release the boronic acid.
-
Trifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are another class of highly stable, solid reagents. They require basic conditions to hydrolyze and participate in the catalytic cycle.
-
N,N-diethanolamine Esters: These can be used to mask the boronic acid, providing air- and water-stable structures that can be used directly in Suzuki couplings.[2]
// Nodes A [label="Stable Boronic Acid\nSurrogate\n(e.g., MIDA Boronate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Reaction Conditions\n(Base, H₂O, Heat)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Slow Hydrolysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Low Concentration of\nFree Boronic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Suzuki Catalytic Cycle", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Desired Product\n(High Yield)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Protodeboronation\n(Minimized)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E [label="Enters Cycle"]; D -> G [label="Competing Pathway", style=dashed]; E -> F; } enddot Caption: Conceptual Workflow of the "Slow-Release" Strategy.
Experimental Protocols
Protocol 1: General Procedure for Coupling of an Amine-Containing Boronic Acid (e.g., 3-Aminophenylboronic acid) with an Aryl Bromide
This protocol utilizes a Buchwald ligand/precatalyst system, which is broadly effective for basic substrates.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. The aqueous layer may need to be basified with 1M NaOH to ensure the product is in its free-base form and extracts into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, often with a small percentage of triethylamine (~0.5-1%) added to the eluent system (e.g., hexanes/ethyl acetate), may be necessary to prevent product streaking on the acidic silica.
Protocol 2: Coupling of a Challenging 2-Pyridyl Boronate using an In Situ Generated Boronate
This protocol is adapted from methodologies developed for difficult 2-pyridyl nucleophiles and involves forming a more reactive boronate species in situ.[2]
-
Boronate Preparation: In a dry Schlenk flask under argon, dissolve 2-bromopyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Cool the solution to -78 °C (acetone/dry ice bath).
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise. Stir at -78 °C for 30 minutes.
-
Boration: Add triisopropyl borate (1.2 mmol, 1.2 equiv) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1 hour. This forms the lithium triisopropyl 2-pyridylboronate.
-
Coupling Reaction Setup: In a separate Schlenk flask, add the aryl bromide or chloride (1.1 mmol, 1.1 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a suitable ligand (e.g., a phosphine oxide-type ligand like 1, 0.03 mmol, 3 mol% as described in the reference[2]). Add anhydrous solvent (e.g., dioxane or toluene, 5 mL).
-
Coupling Execution: Transfer the prepared boronate solution from step 3 into the second flask containing the catalyst and electrophile via cannula. Heat the reaction mixture to 80-110 °C and stir until completion (monitor by LC-MS).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The basic nature of the 2-pyridyl product often necessitates careful pH adjustment during extraction and the use of a modified mobile phase for chromatography.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Support.
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved January 25, 2024, from [Link]
- ResearchGate. (n.d.).
- Caddick, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Scientific Diagram.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem Technical Support.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- MDPI. (2022).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Bryce, M. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Springsteen, G., & Wang, B. (2002). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with Amino-Substituted Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet challenging issue in palladium-catalyzed cross-coupling reactions: catalyst deactivation when using amino-substituted boronic acids. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these complex reactions successfully.
Introduction: The Challenge of Amino-Substituted Boronic Acids
Amino-substituted boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their dual functionality—a nucleophilic amino group and a transmetalating boronic acid—presents a significant challenge in Suzuki-Miyaura and related cross-coupling reactions. The very feature that makes these molecules attractive, the amino group, is often the culprit behind catalyst deactivation, leading to stalled reactions, low yields, and the formation of unwanted byproducts. This guide will dissect the causes of this deactivation and provide a structured approach to troubleshooting and prevention.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Reaction Stalls After Initial Conversion or Fails to Initiate
Symptoms:
-
Initial product formation is observed by TLC or LC-MS, but the reaction does not proceed to completion.
-
No product is formed, and only starting materials are recovered.
-
A rapid color change to black is observed early in the reaction, indicating the formation of palladium black.[1]
Probable Causes & Mechanistic Insights:
-
Catalyst Poisoning by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino-substituted boronic acid can coordinate strongly to the palladium center.[2] This forms a stable off-cycle palladium-amine complex, which is catalytically inactive and prevents the palladium from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1][3][4] This is a classic case of Lewis base poisoning.
-
Formation of Palladium Black: The aggregation of palladium(0) species into catalytically inactive palladium black is a common deactivation pathway.[2][5] This can be exacerbated by:
-
Ligand Instability or Dissociation: If the phosphine ligand is not sufficiently robust or is used in a substoichiometric amount, it can dissociate from the palladium center, leaving the "naked" palladium(0) species vulnerable to aggregation.
-
Presence of Oxygen: Inadequately degassed reaction mixtures can lead to the oxidation of phosphine ligands and the Pd(0) catalyst, promoting decomposition.[6]
-
Solutions & Experimental Protocols:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich monodentate phosphine ligands are often the solution.[2][7] These ligands form stable, catalytically active complexes that sterically hinder the coordination of the amino group to the palladium center.[8]
-
In-Situ Protection of the Amino Group: While not always necessary with the right ligand, temporary protection of the amino group can be a robust strategy.
-
Protocol for Boc Protection:
-
Dissolve the amino-substituted boronic acid in a suitable solvent (e.g., THF, dioxane).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (1.2 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Use the resulting solution of the Boc-protected boronic acid directly in the Suzuki-Miyaura coupling.
-
-
-
Rigorous Degassing: Ensure your reaction mixture is free of oxygen.
-
Protocol for Degassing:
-
Combine all solid reagents (aryl halide, boronic acid, base, and catalyst) in the reaction flask.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via cannula or syringe.
-
Alternatively, use the freeze-pump-thaw method (at least three cycles) for maximum oxygen removal.[1]
-
-
Logical Workflow for Troubleshooting Stalled Reactions
Caption: Troubleshooting workflow for stalled reactions.
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant amount of the biaryl product derived from the coupling of two molecules of the amino-substituted boronic acid.
Probable Causes & Mechanistic Insights:
-
Presence of Palladium(II) Species and Oxygen: Homocoupling is often promoted by the reaction of the boronic acid with a Pd(II) species in the presence of an oxidant, typically oxygen.[6][11] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if Pd(0) is re-oxidized by residual air, this side reaction can become prominent.[2]
-
Inefficient Transmetalation: If the transmetalation step is slow, the lifetime of the arylpalladium(II) halide intermediate is extended. This intermediate can react with another molecule of the boronic acid in a pathway that leads to homocoupling.
Solutions & Experimental Protocols:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes minimize homocoupling by bypassing the in-situ reduction step. However, these can be less stable than modern Pd(II) precatalysts.
-
Add a Mild Reducing Agent: Small amounts of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Protocol: Add a small amount (e.g., 0.1-0.2 equivalents) of a mild reductant like potassium formate to the reaction mixture.[6]
-
-
Optimize the Base: The choice of base influences the rate of transmetalation. A base that effectively generates the boronate anion without promoting catalyst decomposition is ideal.
-
Base Screening: If using a strong base like KOt-Bu results in significant homocoupling, consider switching to a weaker base like K₃PO₄, K₂CO₃, or CsF.[2]
-
Data Presentation: Ligand and Base Effects on Homocoupling
| Ligand | Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ | K₂CO₃ | 45 | 30 |
| P(t-Bu)₃ | K₂CO₃ | 85 | <5 |
| XPhos | K₃PO₄ | 92 | <2 |
| SPhos | CsF | 95 | <1 |
Note: These are representative data to illustrate trends. Actual results will vary with specific substrates.
Frequently Asked Questions (FAQs)
Q1: Can I use a heterogeneous palladium catalyst (e.g., Pd/C) for couplings with amino-substituted boronic acids?
A1: While appealing for easy removal, heterogeneous catalysts like Pd/C are often less effective for these challenging couplings. The active sites can be easily poisoned by the amino group, and leaching of palladium into the solution is a common issue. For consistent and high-yielding reactions with these substrates, a homogeneous catalyst system with a well-chosen phosphine ligand is generally more reliable.[12]
Q2: My amino-substituted boronic acid is unstable and decomposes on storage. How can I handle this?
A2: Many boronic acids, especially electron-rich or heteroaromatic ones, are prone to decomposition (protodeboronation).[13][14] One effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[14] Another approach is the "slow-release" of the boronic acid from a stable precursor during the reaction.[9][11] For example, using an amine-borane complex that hydrolyzes under the reaction conditions to generate the boronic acid in situ can be very effective.[9]
Q3: I see palladium black formation. Is my reaction doomed? Can I salvage it?
A3: The formation of palladium black indicates catalyst decomposition, which will certainly lower your yield.[1][5] If it forms early, the reaction is unlikely to proceed to completion. It is generally better to optimize the conditions to prevent its formation in the first place (see Issue 1). Attempting to salvage the reaction by adding more catalyst is usually inefficient as the new catalyst will likely suffer the same fate. A better approach is to set up the reaction again with a more robust ligand, more rigorous degassing, and potentially a lower reaction temperature.
Q4: Can the catalyst be reactivated after a reaction involving an amino-substituted boronic acid?
A4: Reactivation of a poisoned homogeneous catalyst is generally not practical in a standard laboratory setting. The deactivation is often due to the formation of very stable palladium-amine complexes or irreversible aggregation into palladium black. However, in an industrial setting, spent palladium catalysts can be recovered and reprocessed.[15] For laboratory-scale work, the focus should be on preventing deactivation to ensure the catalyst remains active throughout the reaction.
Catalyst Deactivation Pathway
Caption: The desired catalytic cycle versus the deactivation pathway.
References
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019 . [Link]
-
Aminative Suzuki–Miyaura coupling. Science, 2024 . [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 2024 . [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube, 2011 . [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024 . [Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
- Method for reactivating palladium catalysts.
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature, 2021 . [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. National Institutes of Health. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed, 2023 . [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
Recovery and reuse of palladium catalyst a. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health, 2024 . [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. [Link]
-
Formation of Palladium Bis(amine) Complexes from Reaction of Amine with Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes. ACS Publications. [Link]
-
Suzuki cross-coupling reaction. YouTube, 2020 . [Link]
-
Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. RSC Publishing. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
Recent Developments in the Immobilization of Palladium Complexes on Renewable Polysaccharides for Suzuki–Miyaura Cross-Coupling of Halobenzenes and Phenylboronic Acids. MDPI. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. RSC Publishing. [Link]
-
Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. National Institutes of Health, 2017 . [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing, 2022 . [Link]
-
Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. DOI. [Link]
-
Comparison of reaction conversion and enantioselectivity of different... ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube, 2025 . [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate. [Link]
Sources
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
optimizing reaction time for 4-(1-Pyrrolidinoethyl)phenylboronic acid coupling
Guide Focus: Accelerating the reaction time for the coupling of 4-(1-Pyrrolidinoethyl)phenylboronic acid and its derivatives.
Introduction for the Senior Application Scientist
Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on substrates like 4-(1-Pyrrolidinoethyl)phenylboronic acid. As researchers and drug development professionals, you understand that time is a critical variable in synthesis. A sluggish reaction not only delays project timelines but can also lead to undesired side products and lower yields.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both foundational knowledge and actionable protocols. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction to explain why certain modifications can dramatically reduce reaction times, moving beyond simple procedural lists to empower you with a robust problem-solving framework.
The presence of the nitrogen-containing pyrrolidinoethyl substituent on the phenylboronic acid introduces specific challenges, such as potential catalyst inhibition through coordination with the palladium center. This guide will address these unique considerations head-on, providing strategies to mitigate such effects and achieve rapid, efficient couplings.
Frequently Asked Questions (FAQs): The Core Principles of Reaction Time Optimization
Q1: My Suzuki-Miyaura coupling with 4-(1-Pyrrolidinoethyl)phenylboronic acid is very slow. What are the primary factors I should investigate to increase the reaction rate?
Optimizing a Suzuki-Miyaura coupling is a multifactorial process. The reaction rate is governed by the kinetics of the three main steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] To accelerate your reaction, you should systematically evaluate the following components, as each can influence the rate of one or more of these key steps:
-
Palladium Catalyst and Ligand System: This is often the most impactful factor. The ligand's electronic properties and steric bulk directly influence the rates of oxidative addition and reductive elimination.[2][3]
-
Base: The base is not merely a passive reagent; it is crucial for activating the boronic acid to facilitate the transmetalation step.[4][5]
-
Solvent: The solvent system must solubilize all components and can significantly influence the efficacy of the chosen base.[6]
-
Temperature: Increasing the temperature generally accelerates the reaction, but an optimal balance must be found to avoid thermal degradation and side reactions.
The flowchart below illustrates a logical workflow for troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for optimizing reaction time.
Q2: How does the choice of ligand critically impact the reaction speed, especially with a potentially coordinating substrate?
The ligand is arguably the most critical component for tuning reactivity. For a substrate containing a Lewis basic nitrogen, like 4-(1-Pyrrolidinoethyl)phenylboronic acid, the choice is even more vital.
Causality behind Ligand Choice:
-
Accelerating Key Steps: Electron-rich and sterically bulky ligands are paramount for fast reactions.[1]
-
Electron-rich ligands (e.g., those with alkyl phosphines or N-heterocyclic carbenes - NHCs) increase the electron density on the palladium center, which significantly accelerates the rate-determining oxidative addition step.[2][3]
-
Bulky ligands promote the final reductive elimination step, quickly freeing the catalyst to re-enter the cycle.[2][3]
-
-
Mitigating Substrate Inhibition: The pyrrolidine nitrogen can act as a competing ligand, coordinating to the palladium and sequestering it from the catalytic cycle. Using a bulky ligand that effectively shields the palladium center can sterically disfavor the binding of the substrate's nitrogen atom, keeping the catalyst active.
Recommended Ligand Classes for Rapid Coupling:
| Ligand Class | Key Examples | Rationale for Speed & Efficacy |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and provide significant steric bulk. They are industry standards for challenging couplings, including those with sterically hindered or electron-rich partners.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Even more electron-donating than most phosphines, NHCs are excellent for activating less reactive coupling partners (like aryl chlorides) and are known to promote very fast reactions.[4][7] |
Q3: Can changing the base really make a significant difference in reaction time?
Absolutely. The transmetalation step will not proceed without a base.[4] The base's role is to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)3-) that can efficiently transfer its organic group to the palladium center.[4] A slow transmetalation step is a common reason for a sluggish overall reaction.
Choosing a Base for Faster Kinetics:
-
Weak vs. Strong Bases: While weaker bases like sodium carbonate (Na₂CO₃) can work, they often require higher temperatures and longer reaction times. Stronger, more oxophilic bases are generally preferred for rapid reactions.
-
Recommended Bases for Acceleration:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is a strong base that effectively promotes transmetalation, often at lower temperatures than carbonates.[1]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly useful for difficult couplings due to the high solubility of its salts in organic solvents.
-
Potassium tert-Butoxide (KOtBu): A very strong base that can lead to extremely fast reactions, but its high reactivity may not be compatible with all functional groups.
-
Q4: Is there a universal "best solvent" for fast Suzuki couplings?
There is no single "best solvent," as the optimal choice depends on the specific substrates and base used.[8] However, for accelerating the reaction, the primary considerations are reagent solubility and polarity.
Solvent Selection Guidelines:
-
Polar Aprotic Solvents: These are generally the most effective. They solubilize the polar intermediates in the catalytic cycle and the inorganic base.
-
The Role of Water: A small amount of water is often beneficial, even essential.[6] It helps to dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the active boronate species. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.
Troubleshooting Guide: Common Issues and Solutions
Problem: My reaction has stalled after 2-3 hours and is not reaching full conversion.
Possible Cause 1: Catalyst Deactivation The palladium catalyst may have been deactivated. This can be due to coordination by the substrate's nitrogen or oxidative degradation.
-
Solution:
-
Switch to a more robust ligand: Employ a bulky biarylphosphine ligand (e.g., XPhos) or an NHC ligand (e.g., IPr) which can protect the palladium center.
-
Ensure rigorous degassing: Oxygen can degrade the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Possible Cause 2: Incomplete Transmetalation The boronic acid is not being activated efficiently, creating a bottleneck.
-
Solution:
-
Change the base: Switch from a weaker base (e.g., Na₂CO₃) to a stronger one like K₃PO₄.
-
Adjust the solvent system: Ensure a small amount of water is present to help solubilize the base and facilitate boronate formation.
-
Problem: I'm observing significant formation of a homocoupled product from my boronic acid.
Possible Cause: Presence of Pd(II) Species Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[6]
-
Solution:
-
Use a Pd(0) precatalyst: Start with a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, the pre-reduction to Pd(0) might be inefficient.
-
Control the reaction temperature: Adding reagents at room temperature before heating can sometimes lead to side reactions. Try adding the catalyst last, just before heating the mixture.
-
Advanced Optimization: Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation offers a powerful method for dramatically reducing reaction times from hours to minutes by promoting rapid, uniform heating.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.1 equivalents), the aryl halide partner (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Set the temperature to 120-150°C and the reaction time to 10-30 minutes. Use a "hold time" setting to maintain the target temperature.
-
Work-up and Analysis: After the reaction, cool the vial, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water. Analyze the organic layer by LC-MS or GC-MS to determine conversion.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. (2024). Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Myers. (n.d.). Harvard University. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Master Organic Chemistry. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2021). MDPI. [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020). YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters. (2004). ACS Publications. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2019). ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (2019). ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC. (2023). NIH. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2014). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2014). ResearchGate. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. (2020). ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. (2021). NIH. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2017). SciELO México. [Link]
-
Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (n.d.). Arkat USA. [Link]
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry. (2002). ACS Publications. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (2022). ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). YouTube. [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. (2004). PubMed. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2021). MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 4-(1-Pyrrolidinoethyl)phenylboronic acid
Welcome to the technical support center for 4-(1-Pyrrolidinoethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this versatile reagent, with a special focus on managing and mitigating potential side reactions. The presence of the pyrrolidinoethyl moiety introduces unique considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-(1-Pyrrolidinoethyl)phenylboronic acid?
A1: 4-(1-Pyrrolidinoethyl)phenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its structure allows for the introduction of a phenyl group bearing a tertiary amine, a common motif in pharmacologically active compounds. This makes it a key reagent in medicinal chemistry and drug discovery for the synthesis of complex molecules.[1]
Q2: What are the common side reactions observed with arylboronic acids in Suzuki-Miyaura couplings?
A2: The three most common side reactions for arylboronic acids in Suzuki-Miyaura couplings are protodeboronation, oxidation, and homocoupling.[2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This can be catalyzed by acid or base.
-
Oxidation: The carbon-boron bond can be oxidized, leading to the formation of a phenol.
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl species. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.
Q3: How does the pyrrolidinoethyl group in 4-(1-Pyrrolidinoethyl)phenylboronic acid influence its reactivity and potential side reactions?
A3: The tertiary amine of the pyrrolidinoethyl group can act as a Lewis base and may coordinate to the palladium catalyst. This can have several consequences:
-
Catalyst Inhibition/Poisoning: Strong coordination of the amine to the palladium center can inhibit the catalytic cycle, leading to slow or incomplete reactions.
-
Alteration of Electronic Properties: The electron-donating nature of the pyrrolidinoethyl group can influence the electronics of the phenylboronic acid, potentially affecting its transmetalation rate and susceptibility to side reactions.
-
Complex Reaction Mixture: The amine can also react with other components in the reaction mixture, potentially leading to a more complex side product profile.
Q4: What are the recommended storage and handling conditions for 4-(1-Pyrrolidinoethyl)phenylboronic acid?
A4: Like many boronic acids, 4-(1-Pyrrolidinoethyl)phenylboronic acid should be stored in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation through oxidation and hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 4-(1-Pyrrolidinoethyl)phenylboronic acid.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired product | 1. Catalyst poisoning/inhibition by the tertiary amine. 2. Protodeboronation of the starting material. 3. Poor quality of the boronic acid (degraded). | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can favor the desired catalytic cycle over amine coordination. 2. Protecting Groups: Consider temporary protection of the boronic acid as a boronate ester (e.g., pinacol ester) to increase stability.[2] 3. Check Reagent Quality: Analyze the boronic acid by ¹H and ¹¹B NMR to ensure its integrity before use. A broad signal around 30 ppm in ¹¹B NMR is indicative of the trigonal planar boronic acid. |
| Significant formation of homocoupled biaryl byproduct | 1. Presence of Pd(II) species at the start of the reaction. 2. Oxidative conditions (presence of air). | 1. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of protodeboronated arene | 1. Presence of water or other proton sources. 2. Inappropriate choice of base. | 1. Use anhydrous solvents and reagents. 2. Base Selection: Use a non-nucleophilic, moderately strong base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Stronger bases like hydroxides can sometimes promote protodeboronation. |
| Complex mixture of unidentified byproducts | 1. Degradation of the boronic acid under reaction conditions. 2. Side reactions involving the tertiary amine. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize degradation. 2. Reaction Monitoring: Use HPLC-MS or LC-MS to monitor the reaction progress and identify major byproducts.[3][4][5] This can provide insights into the degradation pathways. |
| Difficulty in purifying the final product | 1. Product co-elutes with starting materials or byproducts. 2. The basicity of the product can cause tailing on silica gel chromatography. | 1. Acid-Base Extraction: Utilize the basicity of the pyrrolidinoethyl group. An acid wash (e.g., dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction can isolate the product. 2. Chromatography with Additives: Add a small amount of a basic modifier (e.g., triethylamine) to the eluent during silica gel chromatography to improve peak shape. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with 4-(1-Pyrrolidinoethyl)phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, 4-(1-Pyrrolidinoethyl)phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, HPLC, or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting guide.
Protocol 2: Monitoring Reaction Progress and Identifying Byproducts by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase column.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used, for example, starting with a high percentage of A and gradually increasing the percentage of B.
Procedure:
-
Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume of the sample onto the HPLC column.
-
Monitor the separation of components by UV detection and mass spectrometry.
-
Identify the starting materials, desired product, and major byproducts based on their retention times and mass-to-charge ratios (m/z). This allows for the tracking of reagent consumption and product formation over time.[3][5]
Visualizations
Diagram 1: Key Side Reactions of Arylboronic Acids
Caption: Common side reactions of arylboronic acids in cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
References
- Saito, B.; Fu, G. C. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. J. Am. Chem. Soc.2007, 129, 9602–9603.
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Org. Process Res. Dev.2018, 22, 1, 114–120.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Aminative Suzuki-Miyaura coupling.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Preformed Pd(II)
- Preformed Pd(II)
- Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic acid. Benchchem.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. J. Am. Chem. Soc.2002, 124(40), 11858–11859.
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. J. Am. Chem. Soc.2011, 133(41), 16414–16417.
- Suzuki Coupling. Organic Chemistry Portal.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods2014, 6, 7978-7985.
- [4-(1-Pyrrolidin-1-ylethyl)phenyl]boronic acid. Chem-Impex.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2021, 143(33), 13014–13020.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Novel pyridine-based Pd(II)
- Reductive coupling of nitro compounds with boronic acid deriv
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods2014, 6, 7978-7985.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega2018, 3(12), 18566–18573.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed2015.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2236–2245.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC2016.
- Functionalization of alkyl boronic esters to access β2-amino acid derivatives | Poster Board #1002. American Chemical Society.
- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. Benchchem.
- Suzuki cross-coupling reaction. YouTube.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules2020, 25(21), 5183.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022, 55(9), 1279–1292.
- Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC2022.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
impact of water on 4-(1-Pyrrolidinoethyl)phenylboronic acid stability
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers utilizing 4-(1-Pyrrolidinoethyl)phenylboronic acid in their experiments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges related to the stability of this reagent, particularly in the presence of water.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(1-Pyrrolidinoethyl)phenylboronic acid, especially in aqueous media?
A1: Like many boronic acids, 4-(1-Pyrrolidinoethyl)phenylboronic acid is susceptible to several degradation pathways in the presence of water. The three main concerns are:
-
Boroxine Formation: In the solid state or in non-aqueous solvents, boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible process, and the addition of water will hydrolyze the boroxine back to the boronic acid. However, the presence of an equilibrium between the two species can complicate stoichiometry calculations in reactions.
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This results in the formation of the corresponding des-borylated impurity, rendering the reagent inactive for coupling reactions. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of metal catalysts.
-
Oxidative Degradation: Boronic acids can be susceptible to oxidation, particularly at physiological pH. This can lead to the formation of phenolic byproducts. While generally less of a concern under inert Suzuki-Miyaura coupling conditions, it can be a factor during workup and purification.
The pyrrolidinoethyl substituent on your specific boronic acid introduces an additional consideration: the basicity of the tertiary amine. This can influence the local pH and potentially catalyze degradation pathways. At certain pH values, intramolecular coordination between the nitrogen and the boron atom may occur, which can influence the stability of the C-B bond.
Troubleshooting Guide for Experimental Workflows
Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction with 4-(1-Pyrrolidinoethyl)phenylboronic acid. What are the potential water-related causes?
A2: Low yields in Suzuki-Miyaura coupling are a common issue, and water can play a significant role. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Action |
| Protodeboronation of the Boronic Acid | The basic conditions and elevated temperatures of many Suzuki-Miyaura reactions can promote protodeboronation, especially in the presence of water. This depletes your active reagent. | 1. Degas your reaction mixture thoroughly: Oxygen can sometimes exacerbate decomposition pathways. 2. Use freshly prepared or recently purchased boronic acid: Avoid using material that has been stored for extended periods, especially if not under inert atmosphere. 3. Consider using a boronate ester: Pinacol esters of boronic acids are generally more stable to protodeboronation and can be used as an alternative. They will hydrolyze in situ to the active boronic acid under the reaction conditions.[1] |
| Boroxine Formation | If your boronic acid has partially dehydrated to the boroxine, the stoichiometry of your reaction will be incorrect, leading to lower yields. | 1. Ensure your boronic acid is fully hydrolyzed to the monomeric form before use: Dissolving the boronic acid in the reaction solvent containing a small amount of water and stirring for a period before adding other reagents can help. |
| Hydrolysis of the Palladium Catalyst | Some palladium catalysts can be sensitive to hydrolysis, leading to catalyst deactivation. | 1. Choose a water-tolerant palladium catalyst and ligand system. 2. Follow established protocols for Suzuki-Miyaura reactions in aqueous media. |
| pH Effects on the Pyrrolidinoethyl Group | The basic pyrrolidine nitrogen can be protonated depending on the reaction pH. This can affect the solubility and reactivity of the boronic acid. | 1. Carefully control the pH of your reaction: The choice of base is critical. Consider using a weaker base if you suspect pH-related degradation. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Q3: How does the pH of my aqueous solution affect the stability of 4-(1-Pyrrolidinoethyl)phenylboronic acid?
A3: The pH of the solution has a profound impact on the stability and reactivity of this molecule due to its two ionizable groups: the boronic acid and the pyrrolidine nitrogen.
-
Acidic pH (pH < ~pKa of boronic acid, ~8-9 for many phenylboronic acids): The boronic acid will be in its neutral, trigonal form. The pyrrolidine nitrogen (pKa likely around 9-10) will be protonated, forming a cationic species. This protonation can increase water solubility but may also influence the electronic properties of the phenyl ring and the C-B bond stability.
-
Neutral to Mildly Basic pH (pH ~7-9): The boronic acid will start to exist in equilibrium with its anionic, tetrahedral boronate form. The pyrrolidine will be a mix of protonated and free-base forms. This is often the pH range for Suzuki-Miyaura couplings.
-
Strongly Basic pH (pH > 10): Both the boronic acid (as the boronate) and the pyrrolidine (as the free base) will be in their basic forms. While a high concentration of hydroxide is necessary to form the active boronate species for transmetalation in the Suzuki-Miyaura catalytic cycle, excessively high pH can accelerate protodeboronation.[2]
Logical Relationship: pH and Species
Sources
- 1. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid by LC-MS
In the landscape of pharmaceutical development and organic synthesis, the purity of building blocks is paramount. 4-(1-Pyrrolidinoethyl)phenylboronic acid, a versatile reagent in cross-coupling reactions and the development of novel therapeutics, is no exception.[1] Its unique structure, featuring a polar pyrrolidinoethyl group, presents distinct analytical challenges. This guide provides an in-depth comparison of analytical methodologies for purity assessment, focusing on the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) and offering a comprehensive, field-tested protocol.
The Analytical Imperative: Why Purity Matters
The efficacy and safety of a final drug product are directly linked to the purity of its starting materials and intermediates. For 4-(1-Pyrrolidinoethyl)phenylboronic acid, impurities can arise from the synthesis process, such as unreacted starting materials or byproducts of the common Grignard reaction-based synthesis.[2][3] Degradation products, formed through oxidation or hydrolysis, also pose a significant risk to product quality and stability.[4][5][6] Therefore, a robust and sensitive analytical method is not just a quality control metric; it is a cornerstone of reliable drug development.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
While several methods can be employed for the purity analysis of boronic acids, LC-MS emerges as the most suitable for the specific challenges posed by 4-(1-Pyrrolidinoethyl)phenylboronic acid.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation.[7] | High Selectivity & Sensitivity: Can distinguish between structurally similar impurities and the main compound.[8] No Derivatization Required: Simplifies sample preparation and avoids potential side reactions.[9][10] Applicable to Polar Compounds: Well-suited for the polar nature of the analyte.[11] | Can be susceptible to matrix effects, requiring careful method development.[7] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance.[7] | Good for routine purity checks of known, UV-active impurities.[12] | Lower Sensitivity & Selectivity: May not detect non-UV active impurities or co-eluting species.[7] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection.[7] | High resolving power for volatile impurities. | Derivatization often required: The analyte's polarity and low volatility necessitate derivatization, adding complexity and potential for artifacts.[7] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation of unknown impurities. | Lower Sensitivity: Not ideal for detecting trace-level impurities. |
| ICP-MS | Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.[7] | Highly sensitive for total boron content. | No Molecular Information: Cannot differentiate between the active compound and boron-containing impurities.[7][13] |
Causality of Choice: The polarity of 4-(1-Pyrrolidinoethyl)phenylboronic acid makes direct GC-MS analysis challenging. While HPLC-UV is a viable screening tool, its lack of universal detection and lower sensitivity for potential non-chromophoric impurities make it less reliable for comprehensive purity profiling. NMR, while powerful for structure confirmation, is not a primary tool for routine, high-sensitivity purity checks. ICP-MS provides only elemental composition. Therefore, LC-MS, with its inherent sensitivity, selectivity, and compatibility with polar, non-volatile compounds, stands out as the authoritative method for a thorough and trustworthy purity analysis.
A Validated LC-MS Protocol for 4-(1-Pyrrolidinoethyl)phenylboronic acid
This protocol is designed to be a self-validating system, ensuring robustness and reproducibility. The choices within the methodology are explained to provide a clear understanding of the scientific rationale.
Experimental Workflow
Caption: LC-MS workflow for the purity analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid.
Detailed Methodological Parameters
1. Sample Preparation:
-
Rationale: A simple dilution in a mobile phase-compatible solvent is chosen to minimize sample manipulation and potential degradation. The use of a 50:50 acetonitrile:water mixture ensures the solubility of the polar analyte while being compatible with the reversed-phase column.[14] Filtration is a critical step to remove any particulate matter that could clog the LC system.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is selected for its versatility in retaining a broad range of compounds.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Rationale: Formic acid is a common mobile phase additive that aids in the ionization of the analyte in positive ESI mode, leading to better sensitivity.
-
-
Gradient: 5% to 95% B over 5 minutes.
-
Rationale: A gradient elution is employed to ensure the separation of early-eluting polar impurities from the main analyte and any later-eluting, less polar species.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Rationale: Elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
-
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Rationale: The pyrrolidinoethyl group contains a tertiary amine, which is readily protonated, making positive mode ESI highly effective for this molecule.
-
-
Scan Mode: Full Scan (m/z 100-500) for initial purity assessment and impurity profiling.
-
MS/MS: For structural confirmation of the main peak and identification of impurities, fragmentation analysis (MS/MS) should be performed.
-
Rationale: By isolating a specific parent ion and fragmenting it, a unique fragmentation pattern is obtained, which can be used to confirm the identity of the compound and elucidate the structure of unknown impurities.[15]
-
Interpreting the Data: Expected Results and Potential Impurities
The expected protonated molecule ([M+H]⁺) for 4-(1-Pyrrolidinoethyl)phenylboronic acid (C₁₂H₁₈BNO₂) will have an m/z of 220.1.
Potential Impurities and Their Origin:
| Potential Impurity | Likely Origin | Expected [M+H]⁺ (m/z) |
| Phenylboronic acid | Unreacted starting material | 123.1 |
| 4-Acetylphenylboronic acid | Precursor to the analyte | 165.1 |
| Boroxine (trimer) of analyte | Dehydration of the analyte | 604.3 (and related species) |
| Oxidized analyte | Degradation | Varies (e.g., cleavage of the boronic acid group)[16] |
Impurity Formation Pathway:
Caption: Potential pathways for impurity formation in 4-(1-Pyrrolidinoethyl)phenylboronic acid samples.
Conclusion: Ensuring Confidence in Your Starting Material
The purity of 4-(1-Pyrrolidinoethyl)phenylboronic acid is a critical parameter that can significantly impact the success of subsequent synthetic steps and the quality of the final product. While various analytical techniques are available, LC-MS provides the necessary sensitivity, selectivity, and versatility to confidently assess the purity of this polar and potentially labile compound. By employing a robust and well-rationalized LC-MS method, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes.
References
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Chidella, K.S., Dasari, V.B. and Jayashree, A. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. Available at: [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. Available at: [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Institutes of Health. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
Boron Determination—A Review of Analytical Methods. ResearchGate. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
- Process for the preparation of substituted phenylboronic acids. Google Patents.
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available at: [Link]
-
How to separate Phenylboronic Acid from reaction mixtures?. Sparrow Chemical. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Phenyl boronic acid complexes of diols and hydroxyacids. ResearchGate. Available at: [Link]
-
Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
(PDF) HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available at: [Link]
-
Phenylboronic acid – preparation and application. Georganics. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciex.com [sciex.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. technologynetworks.com [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Yield Variations in Suzuki Reactions with Functionalized Phenylboronic Acids
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a cornerstone of modern organic synthesis. However, achieving optimal yields, particularly when working with functionalized phenylboronic acids, requires a nuanced understanding of the interplay between electronic and steric effects. This guide provides an in-depth comparison of Suzuki reaction yields with various functionalized phenylboronic acids, supported by experimental data, to empower researchers in optimizing their synthetic strategies.
The Decisive Role of Substituents: Electronic and Steric Effects on Reaction Yield
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. These factors primarily influence the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects: A Tale of Two Groups
The electronic properties of substituents on the phenylboronic acid directly impact the nucleophilicity of the carbon atom attached to the boron, thereby influencing the ease of its transfer to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, generally enhance the rate of the Suzuki-Miyaura reaction, often leading to higher yields.[1] This is attributed to an increase in the electron density on the carbon atom bound to boron, making it more nucleophilic and facilitating a more rapid transmetalation.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) and cyano (-CN) groups, can have a more complex and sometimes detrimental effect on the reaction. These groups decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step and potentially lead to lower yields.[1] However, the overall outcome is also dependent on the specific catalyst system, base, and solvent employed.
The following table provides a comparative overview of yields obtained in Suzuki-Miyaura reactions with phenylboronic acids bearing either electron-donating or electron-withdrawing groups. It is important to note that the reaction conditions are not identical across all entries, which highlights the challenge of direct comparison but still provides valuable insights into general trends.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-OCH₃ (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 100 | 2 | High Yield | [1] |
| 4-CH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| H (Neutral) | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 1 | 95 | [2] |
| 4-NO₂ (EWG) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85 | [1] |
| 2-NO₂ (EWG) | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 15 | [1] |
Steric Hindrance: The Ortho Effect
Beyond electronic effects, the steric environment around the boronic acid moiety plays a crucial role in determining the reaction's success. This is most pronounced with ortho-substituted phenylboronic acids.
The presence of a substituent at the ortho position can significantly hinder the approach of the boronic acid to the palladium center, thereby impeding the crucial transmetalation step. This steric clash often leads to dramatically lower yields compared to their meta- and para-substituted counterparts.
A clear illustration of this "ortho effect" is seen in the reactivity of nitrophenylboronic acid isomers, which generally follows the trend: para > meta >> ortho .
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 78 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 15 |
This table compiles representative data to illustrate the trend; direct comparison under identical conditions is challenging due to variations in literature protocols.
The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance. In some cases, ortho-substituents can also promote side reactions like protodeboronation, further reducing the yield of the desired cross-coupled product.
Mechanistic Insights: A Deeper Dive into the Catalytic Cycle
To fully appreciate the impact of substituents on Suzuki reaction yields, it is essential to understand the key steps of the catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (Ar') is transferred to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. The electronic and steric properties of the substituents on 'Ar'' significantly influence the rate of this step.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Electron-donating groups on the phenylboronic acid increase the electron density on the carbon atom being transferred, accelerating the transmetalation step. Conversely, electron-withdrawing groups decrease this electron density, slowing down the process. Steric hindrance from ortho-substituents physically obstructs the formation of the necessary transition state for transmetalation.
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed principles, here are representative, detailed experimental protocols for Suzuki-Miyaura reactions with both electron-donating and electron-withdrawing substituted phenylboronic acids.
Protocol 1: Suzuki Coupling with an Electron-Donating Phenylboronic Acid
Reaction: 4-Methylphenylboronic acid with 4-bromoacetophenone.
Materials:
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methylphenylboronic acid, 4-bromoacetophenone, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling with an Electron-Withdrawing Phenylboronic Acid
Reaction: 4-Nitrophenylboronic acid with 4-bromoanisole.
Materials:
-
4-Nitrophenylboronic acid (1.2 mmol, 200 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 9.5 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine 4-nitrophenylboronic acid, 4-bromoanisole, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add degassed toluene and water.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the product.
Conclusion: A Predictive Framework for Reaction Optimization
The yield of Suzuki-Miyaura reactions with functionalized phenylboronic acids is a predictable outcome based on a sound understanding of electronic and steric principles. Electron-donating groups generally favor higher yields, while electron-withdrawing and sterically demanding ortho-substituents present greater challenges. By carefully considering the nature of the substituents on the phenylboronic acid and selecting appropriate reaction conditions—including the catalyst, ligand, base, and solvent—researchers can significantly enhance the efficiency and success of their synthetic endeavors. This guide serves as a foundational resource for navigating these complexities and achieving optimal outcomes in the synthesis of novel biaryl compounds.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24(4), 833. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2236-2247. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. ResearchGate, 2021 . [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2023 , 8(30), 27147–27157. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 2024 , 14(1), 633. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 2013 , 52(34), 8944-8948. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2016 , 138(40), 13185-13192. [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Dalton Transactions, 2021 , 50(4), 1391-1401. [Link]
-
Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2016 , 2(12), 918-926. [Link]
-
Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal, 2018 , 24(30), 7727-7738. [Link]
-
Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 2015 , 54(38), 11034-11049. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 2020 , 26(46), 10393-10403. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43(1), 181-195. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate, 2020 . [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 2020 , 25(23), 5764. [Link]
-
Steric and Electronic Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 2023 , 42(1), 1-11. [Link]
-
Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate, 2018 . [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 2011 , 133(42), 16901-16910. [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Dalton Transactions, 2020 , 49(36), 12693-12700. [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 2002 , 67(19), 6595-6603. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023 . [Link]
-
Suzuki cross-coupling reaction. YouTube, 2020 . [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Biomacromolecules, 2023 , 24(5), 2293-2302. [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene. ResearchGate, 2019 . [Link]
-
Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 2016 , 353(6297), 329-332. [Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. ResearchGate, 2018 . [Link]
-
Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate, 2023 . [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015 , 20(4), 7526-7565. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016 , 18(17), 4242-4245. [Link]
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate, 2023 . [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 4-(1-Pyrrolidinoethyl)phenylboronic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and organic synthesis, precise and accurate quantification of reagents and products within a reaction mixture is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid, a key building block in the synthesis of various biologically active compounds. As a senior application scientist, this document is structured to offer not just protocols, but a deep dive into the causality behind experimental choices, ensuring scientific integrity and enabling you to make informed decisions for your analytical needs.
The Analytical Challenge of Arylboronic Acids
Arylboronic acids, including 4-(1-Pyrrolidinoethyl)phenylboronic acid, present unique analytical challenges. Their limited UV chromophores can lead to low sensitivity in HPLC-UV analysis. Furthermore, their propensity for dehydration to form boroxines and their sometimes-poor ionization efficiency can complicate mass spectrometry-based methods. The choice of an analytical technique, therefore, requires careful consideration of the specific requirements of the analysis, such as the desired sensitivity, the complexity of the reaction matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique for the quantification of analytes in solution. For arylboronic acids, direct UV detection is often feasible due to the presence of the aromatic ring.
Scientific Principles
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of an analyte is influenced by its polarity, with more nonpolar compounds exhibiting longer retention times. Quantification is achieved by relating the area under the chromatographic peak of the analyte to its concentration using a calibration curve.
Experimental Protocol: Stability-Indicating Reversed-Phase HPLC-UV
This protocol is a general framework and may require optimization for your specific reaction mixture.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 4-(1-Pyrrolidinoethyl)phenylboronic acid. This should be determined experimentally but is likely to be around 254 nm.
-
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of 4-(1-Pyrrolidinoethyl)phenylboronic acid of known concentrations.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample from the reaction mixture.
-
Determine the peak area of 4-(1-Pyrrolidinoethyl)phenylboronic acid.
-
Calculate the concentration in the sample using the calibration curve.
-
Causality Behind Experimental Choices
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the aromatic ring of the analyte.
-
Acidic Mobile Phase Additive: The addition of an acid like TFA or formic acid helps to suppress the ionization of the boronic acid group, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is often necessary to effectively separate the analyte from other components in a complex reaction mixture with varying polarities.
Workflow Diagram
Caption: Workflow for HPLC-UV quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Scientific Principles
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered by a mass analyzer. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, leading to very low detection limits. Boronic acids can often be ionized in negative ion mode without derivatization.[1][2]
Experimental Protocol: High-Throughput UPLC-MS/MS
This protocol is adapted from methods for the analysis of a broad range of boronic acids and offers high throughput.[3]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
A rapid gradient can be employed for high-throughput analysis (e.g., 1-minute run time).
-
-
Flow Rate: 0.4-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Parameters:
-
The specific MRM transitions (parent ion -> fragment ion) for 4-(1-Pyrrolidinoethyl)phenylboronic acid need to be determined by infusing a standard solution into the mass spectrometer.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation: Similar to HPLC-UV, but dilutions will be to much lower concentrations due to the higher sensitivity of the technique.
-
Quantification: An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Causality Behind Experimental Choices
-
UPLC: Ultra-Performance Liquid Chromatography uses smaller particle size columns, allowing for faster separations and higher resolution compared to traditional HPLC.
-
Ammonium Acetate: This mobile phase additive is volatile and compatible with mass spectrometry, aiding in the ionization process.
-
MRM: This detection mode provides exceptional selectivity, minimizing interference from other components in the reaction mixture and leading to lower limits of quantification.[4]
Workflow Diagram
Caption: Workflow for LC-MS/MS quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[5]
Scientific Principles
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of a known concentration, the concentration of the analyte can be accurately determined.
Experimental Protocol: ¹H qNMR with an Internal Standard
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Select a certified internal standard that has the following characteristics:
-
High purity (≥99.5%).
-
Chemically stable and does not react with the analyte or the solvent.
-
Has at least one signal that is well-resolved from the analyte and other signals in the spectrum.
-
Known chemical structure and molecular weight.
-
Examples include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.[6]
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Ensure the spectrometer is properly shimmed to obtain high-resolution spectra.
-
Use a single-pulse experiment.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).[7]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration (as a weight percentage)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Causality Behind Experimental Choices
-
Certified Internal Standard: Using a certified reference material ensures the accuracy of the quantification is traceable.
-
Long Relaxation Delay: This is crucial for ensuring that all nuclei have returned to their equilibrium state before the next pulse, which is essential for accurate integration.
-
High Signal-to-Noise Ratio: A high S/N minimizes the error in the integration of the peaks.
Workflow Diagram
Caption: Workflow for qNMR quantitative analysis.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio detection | Nuclear magnetic resonance signal integration |
| Selectivity | Moderate to Good | Excellent | Good (depends on spectral overlap) |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL range. A reported LOD for a similar boronic acid with post-column derivatization was 1 µM.[8] | pg/mL to fg/mL range. LLOQs as low as 2 pg/mL have been reported for some boronic acids.[4] | mg/mL to µg/mL range |
| Quantification | External calibration curve required | External calibration curve with internal standard recommended | Absolute quantification with a certified internal standard |
| Throughput | Moderate | High (with UPLC) | Low to Moderate |
| Matrix Effects | Can be significant | Can be significant, but mitigated with an internal standard | Generally low |
| Instrumentation Cost | Low to Moderate | High | High |
| Expertise Required | Moderate | High | High |
| Strengths | Widely available, robust, cost-effective. | Unmatched sensitivity and selectivity. | Primary method, high accuracy, no need for analyte-specific standards. |
| Weaknesses | Lower sensitivity, potential for co-eluting interferences. | High cost, potential for ion suppression/enhancement. | Lower sensitivity, lower throughput, requires pure internal standard. |
Conclusion and Recommendations
The optimal analytical technique for the quantitative analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid in reaction mixtures is contingent upon the specific analytical requirements.
-
For routine in-process control and when high sensitivity is not a primary concern, HPLC-UV offers a cost-effective and reliable solution. Method development will be necessary to ensure adequate separation from other reaction components.
-
When trace-level quantification is required, or when dealing with highly complex reaction matrices, LC-MS/MS is the superior choice. Its high sensitivity and selectivity can provide accurate results even at very low concentrations.
-
For the certification of reference materials or for obtaining highly accurate and precise measurements without the need for a specific standard of the analyte, qNMR is the ideal technique. While it has lower throughput, its status as a primary ratio method provides a high degree of confidence in the results.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for their quantitative analysis needs, ensuring the quality and integrity of their work.
References
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Pandiyan, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
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Swain, M. P., et al. (2024). Analytical Method Development and Validation for Quantification of Active Pharmaceutical Ingredients (APIs). Journal of Applied Bioanalysis, 10(6), 327-338. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
-
Li, C., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24344. [Link]
-
Shawaqfeh, K. D., et al. (2017). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 6(12), 100-104. [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-92. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 117-124. [Link]
-
Li, C., et al. (2021). Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. Research Square. [Link]
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Patel, K. B., & Shah, N. J. (2014). Stability-Indicating-HPLC-Method-for-Simultaneous-Estimation-of-Ciprofloxacin-and-Phenylephrine-in. Pharmacophore, 5(2), 262-272. [Link]
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Al-Bayati, M. F., & Al-Aoh, K. S. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 27(19), 6289. [Link]
-
Siridechakorn, I., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 618519. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddy, G. S., et al. (2019). A validated stability indicating RP-HPLC method for the determination of Bortezomib in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222. [Link]
-
Li, C., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. [Link]
-
Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(11), 3591. [Link]
-
Kumar, A., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Separations, 10(5), 309. [Link]
-
Kumar, A., et al. (2023). Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes. Scientific Reports, 13(1), 18237. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
LaCourse, W. R., & Owens, G. S. (1998). Determination of organic nitro compounds using HPLC-UV-PAED. Analytica Chimica Acta, 361(3), 269-279. [Link]
-
Crouch, R., & Russell, D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Technologies. [Link]
-
Rahman, M. M., et al. (2023). Development and Validation of HPLC Method for Estimation of Ibandronic Acid in Tablet Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 1-8. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 4-(1-Pyrrolidinoethyl)phenylboronic acid: A Comprehensive Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of 4-(1-Pyrrolidinoethyl)phenylboronic acid. As a vital reagent in contemporary organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its properties and associated hazards is paramount to ensuring a safe and productive research environment.[1] This guide is designed to provide you, the dedicated researcher, with immediate, practical, and in-depth information that goes beyond a standard safety data sheet, empowering you to work with confidence and precision.
Understanding the Hazard Profile
While many boronic acids are valued for their relative stability and lower toxicity compared to other organometallic reagents, it is crucial to recognize that each derivative possesses a unique hazard profile. For 4-(1-Pyrrolidinoethyl)phenylboronic acid, the available data indicates a clear set of risks that demand rigorous adherence to safety protocols.
The Globally Harmonized System (GHS) classification for this compound includes the signal word "Danger" and highlights several key hazards.[1][2] It is harmful if swallowed or inhaled, causes skin irritation, and most critically, poses a risk of serious eye damage.[1] The presence of the pyrrolidinoethyl group, while integral to its chemical utility, may also influence its toxicological properties compared to the parent phenylboronic acid. Therefore, a cautious and informed approach is non-negotiable.
Summary of Key Hazard Information
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Oral Toxicity | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Danger |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Danger |
Data sourced from available supplier safety information.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is not merely a box-ticking exercise; it is a scientifically informed decision based on the known and potential hazards of the substance.
Eye and Face Protection: Non-Negotiable
Given the explicit warning of "serious eye damage" (H318), robust eye and face protection is mandatory.[1][2]
-
Primary Protection: Tightly-sealed chemical splash goggles are essential to protect against dust particles and potential splashes.
-
Secondary Protection: A full-face shield must be worn over the safety goggles, especially when handling larger quantities or when there is a significant risk of splashes, such as during solution preparation or transfer.
Skin and Body Protection: A Barrier Against Irritation
The H315 classification, "Causes skin irritation," necessitates comprehensive skin and body protection.[3][4]
-
Gloves: Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination of personal clothing.
-
Additional Protection: For tasks with a higher risk of spills, such as transfers of larger quantities, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
The "Harmful if inhaled" (H332) classification dictates that this compound must be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Primary Control: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a chemical fume hood.
-
Secondary Protection: If the engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large-scale spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is crucial for minimizing risk and ensuring the integrity of your research.
Receipt and Storage
Upon receiving 4-(1-Pyrrolidinoethyl)phenylboronic acid, it is important to take the following steps:
-
Inspect: Check the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any associated hazards.
-
Store: This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[1][2]
Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely handling 4-(1-Pyrrolidinoethyl)phenylboronic acid in a laboratory setting.
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers readily available within the fume hood.
-
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood to prevent inhalation of fine particles.
-
Use a tared weigh boat or glassine paper.
-
Handle the solid gently to minimize dust generation.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the chosen solvent in a suitable flask.
-
Ensure the solvent is compatible and that the addition is controlled to prevent splashing.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
-
-
Use in Reaction (e.g., Suzuki Coupling):
-
Set up the reaction apparatus within the fume hood.
-
If the reaction is to be performed under an inert atmosphere, ensure all glassware is properly dried and the system is purged with an inert gas (e.g., nitrogen or argon) before introducing the reagents.[6]
-
Add the 4-(1-Pyrrolidinoethyl)phenylboronic acid solution to the reaction vessel using a syringe or cannula, employing proper air-sensitive techniques if necessary.[7]
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and washes within the fume hood.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of 4-(1-Pyrrolidinoethyl)phenylboronic acid.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is not only a regulatory requirement but also a fundamental aspect of responsible scientific practice.
Waste Segregation
-
Solid Waste: Unused 4-(1-Pyrrolidinoethyl)phenylboronic acid and any grossly contaminated items (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Reaction mixtures, leftover solutions, and contaminated solvents should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.
-
Aqueous Waste: Aqueous layers from workups that may contain residual boronic acid should be collected in a designated aqueous waste container. Basic washes (e.g., with NaOH or KOH) can be effective for removing boronic acids into the aqueous phase.[8]
Decontamination and Disposal Procedures
-
Decontamination of Glassware: All glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) within the fume hood. The rinsate should be collected as hazardous waste.
-
Spill Management:
-
Minor Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed container for solid waste disposal.
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Disposal of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Waste Disposal Flowchart
Caption: Segregation and disposal of waste from handling 4-(1-Pyrrolidinoethyl)phenylboronic acid.
By integrating these safety and logistical considerations into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for any chemical you work with.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (1995). US5384410A - Removal of boronic acid protecting groups by transesterification.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenylboronic acid. Retrieved from [Link]
-
Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Risk Management and Safety, University of Texas at Dallas. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk, The George Washington University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
- Google Patents. (1994). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
